FH535

Content Navigation

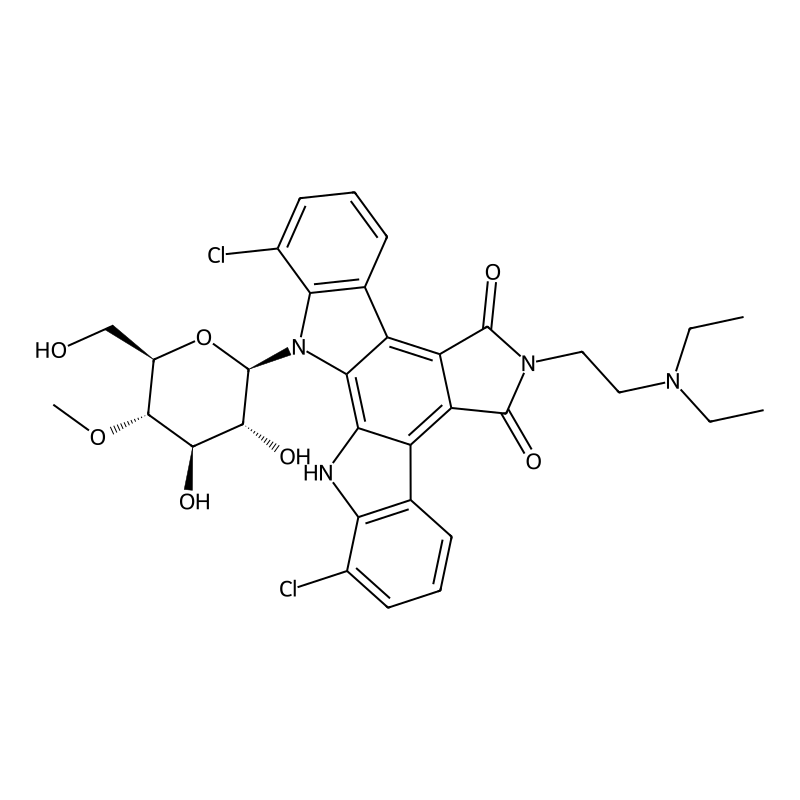

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

FH535 Wnt beta-catenin signaling pathway mechanism

FH535 at a Glance

The table below summarizes the core characteristics of this compound.

| Aspect | Description |

|---|---|

| Molecular Target | Dual inhibitor of β-catenin/TCF-mediated transcription and Peroxisome Proliferator-Activated Receptors (PPARs) [1] [2]. |

| Primary Mechanism | Suppresses the Wnt/β-catenin pathway by disrupting the interaction between β-catenin and TCF/LEF transcription factors in the nucleus, preventing the expression of downstream target genes [1] [2]. |

| Cellular Consequences | Inhibits cell proliferation, induces cell cycle arrest, suppresses migration and invasion, and reduces expression of cancer stem cell (CSC) markers [1] [2] [3]. |

Key Quantitative Findings from Preclinical Studies

The following table consolidates quantitative data on the anti-cancer effects of this compound across various studies.

| Cancer Type | Experimental Model | Key Findings & Quantitative Data | Source |

|---|---|---|---|

| Colon Cancer | In vitro (HT29, SW480 cells) | Inhibited proliferation (IC~50~: ~20-25 µM at 48h); induced G0/G1 cell cycle arrest; suppressed colony formation; downregulated Cyclin D1 and Survivin [1] [2]. | [1] [2] |

| In vivo (mouse xenograft) | 15 mg/kg this compound (i.p. every 2 days) significantly inhibited tumor growth [2]. | [2] | |

| Pancreatic Cancer | In vitro | Downregulated CSC markers (CD24, CD44); inhibited angiogenesis; repressed secretion of VEGF, IL-6, IL-8 [3]. | [3] |

| In vivo (mouse xenograft) | Repressed pancreatic cancer xenograft growth [3]. | [3] |

Core Mechanism of this compound in the Wnt/β-Catenin Pathway

To understand how this compound works, it's essential to first visualize the core Wnt/β-catenin pathway it inhibits. The diagram below illustrates the key steps in pathway activation and the point where this compound intervenes.

This compound acts in the nucleus to disrupt β-catenin/TCF complex formation.

- In the "OFF State" (left), in the absence of a Wnt signal, cytoplasmic β-catenin is constantly captured and phosphorylated by a destruction complex containing Axin, APC, CK1α, and GSK-3β. This leads to its ubiquitination and proteasomal degradation. In the nucleus, TCF/LEF factors are bound to co-repressors, keeping target genes silent [4] [5] [6].

- In the "ON State" (right), binding of Wnt to Frizzled and LRP5/6 receptors triggers a signal that disrupts the destruction complex via Dishevelled (Dvl). This stabilizes β-catenin, allowing it to accumulate and translocate to the nucleus. There, it binds to TCF/LEF, displaces co-repressors, and recruits co-activators to initiate transcription of target genes like c-Myc and Cyclin D1 [4] [7] [5].

- This compound's Intervention Point: this compound enters the nucleus and directly interferes with the formation of the transcriptional complex between β-catenin and TCF/LEF. By blocking this critical interaction, it prevents the expression of Wnt target genes that drive carcinogenesis, even when upstream pathway components are activated [1] [2].

Example Experimental Workflow

For practical application, the diagram below outlines a generalized experimental workflow used in the cited studies to evaluate this compound's efficacy.

A generalized workflow for evaluating this compound efficacy in preclinical models.

Research Implications and Future Directions

This compound has demonstrated compelling preclinical efficacy, but its progression to clinical application faces challenges shared by many Wnt pathway inhibitors, particularly potential on-target toxicity in Wnt-dependent healthy tissues like the gut and bone [7]. Future research directions may include:

- Developing more specific formulations or delivery systems to target tumor cells.

- Exploring combination therapies with other targeted agents or standard chemotherapeutics to enhance efficacy and allow for lower dosing [7].

- Further investigation into its impact on the tumor microenvironment, building on the findings that it remodels angiogenesis [3].

References

- 1. This compound Inhibits Proliferation and Motility of Colon Cancer ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound Inhibits Proliferation and Motility of Colon ... [jcancer.org]

- 3. This compound, a β-catenin pathway inhibitor, represses pancreatic ... [pmc.ncbi.nlm.nih.gov]

- 4. Wnt/β-catenin signalling: function, biological mechanisms ... [nature.com]

- 5. Wnt/β-catenin signaling pathway in carcinogenesis and ... [jhoonline.biomedcentral.com]

- 6. Wnt signaling pathway [en.wikipedia.org]

- 7. Targeting the Wnt/β-catenin signaling pathway in cancer [jhoonline.biomedcentral.com]

FH535 PPAR gamma delta dual inhibitor

Molecular Mechanisms of Action

FH535 was initially characterized as a dual inhibitor of the Wnt/β-catenin pathway and PPARγ/δ. [1] [2] Its biological effects are mediated through the following interconnected mechanisms:

- Inhibition of Wnt/β-catenin Signaling: this compound suppresses β-catenin/T-cell factor (TCF)-mediated transcription. It is reported to inhibit the recruitment of the coactivators β-catenin and GRIP1 to PPARγ and PPARδ, thereby disrupting the transcriptional complex. [2]

- PPARγ and PPARδ Antagonism: this compound functions as a dual antagonist for PPARγ and PPARδ. [1]

- Mitochondrial Uncoupling: A 2019 study proposed that this compound acts as a mitochondrial proton uncoupler. [3] This activity reduces ATP production, which is required for several steps in the Wnt signaling pathway. The resulting increase in the AMP/ATP ratio also independently activates AMPK. This suggests that the inhibition of Wnt signaling and activation of AMPK may be secondary consequences of disrupting mitochondrial function. [3]

The diagram below integrates these mechanisms into a unified pathway:

Anti-Cancer Efficacy of this compound

This compound has demonstrated potent anti-cancer effects across various experimental models, from cell lines to animal xenografts. The table below summarizes its key efficacy data:

| Cancer Type | Experimental Model | Key Findings | Proposed Molecular Changes |

|---|---|---|---|

| Pancreatic Cancer | PANC-1 & BxPC-3 cell lines; In vivo xenografts [4] [5] | Inhibited cell growth, metastasis, & xenograft growth; repressed angiogenesis & cancer stemness. | Downregulation of Cyclin D1, Survivin; decreased CD24 & CD44 [4] [5]. |

| Colon Cancer | HT29 & SW480 cell lines; In vivo xenografts [6] | Inhibited proliferation, migration, invasion; induced cell cycle arrest; reduced xenograft growth. | Downregulation of Cyclin D1, Survivin, MMP-7, MMP-9, Snail, Vimentin [6]. |

| Liver Cancer | Huh7, Hep3B, PLC cell lines; Liver Cancer Stem Cells (LCSC) [7] | Inhibited proliferation in a dose-dependent manner; reduced S-phase cell percentage. | Decreased Cyclin D1 & Survivin expression [7]. |

| Breast Cancer | MDA-MB-231 & HCC38 cell lines (Triple-Negative) [1] | Inhibited growth and migration; did not affect adhesion to type I collagen. | Information not specified in sources. |

Key Experimental Protocols

The robust anti-cancer effects of this compound are demonstrated through standardized experimental methods. Here are the protocols for key assays commonly used in this compound research:

| Assay Type | Detailed Protocol | Key Measurements & Outcomes |

|---|---|---|

| Luciferase Reporter Assay [4] [7] | Cells are co-transfected with pTOPFLASH (TCF reporter plasmid) and pRL-SV40 (internal control). After 24h of this compound treatment, luciferase activity is measured. | Ratio of firefly to Renilla luciferase activity. Outcome: Measures inhibition of β-catenin/TCF transcriptional activity. |

| Cell Viability/Proliferation (MTT/CCK-8) [4] [6] | Cells are seeded in 96-well plates, treated with this compound for 24-72h. MTT or CCK-8 reagent is added, and absorbance is measured at 450-490 nm. | IC₅₀ value (concentration for 50% inhibition). Outcome: Quantifies anti-proliferative effect. |

| Wound Healing (Migration) Assay [4] [6] | A confluent cell monolayer is "wounded" with a sterile tip. This compound is added, and cell migration into the wound is photographed at 0, 8, and 24h. | Wound width/area over time. Outcome: Evaluates inhibition of cell migration. |

| Transwell (Invasion) Assay [4] [6] | Cells are seeded in Matrigel-coated upper chamber of a Transwell insert. This compound is added, and cells invading through the membrane after 24-36h are stained and counted. | Number of invaded cells per microscope field. Outcome: Assesses inhibition of cell invasion. |

| In Vivo Xenograft Study [5] [6] | Mice with subcutaneously implanted cancer cells are treated with This compound (15-25 mg/kg) via intraperitoneal injection every 2 days for 2-3 weeks. Tumor volume and weight are measured. | Tumor volume/weight vs. control group; Ki-67 staining for proliferation. Outcome: Demonstrates efficacy in live animal models. |

Interpretation and Research Considerations

When interpreting data involving this compound, it is crucial to consider its dual-target nature and the emerging understanding of its mechanism.

- Mechanism Reevaluation: The finding that this compound is a mitochondrial uncoupler suggests that its observed inhibition of the Wnt pathway and other effects may be downstream of a general disruption of cellular energy metabolism, rather than direct target engagement. [3] This is a vital consideration for the interpretation of existing data and for future drug discovery efforts.

- Research Applications: Despite the mechanistic questions, this compound remains a potent and valuable research tool for in vitro and in vivo studies aiming to suppress the Wnt/β-catenin pathway and PPAR activity, with a well-documented efficacy profile across multiple cancer types.

References

- 1. This compound - Wnt/-catenin Pathway Inhibitor [apexbt.com]

- 2. This compound | Wnt/beta-catenin inhibitor | Mechanism [selleckchem.com]

- 3. Mitochondrial Uncouplers Masquerading as Wnt Inhibitors [pmc.ncbi.nlm.nih.gov]

- 4. This compound inhibited metastasis and growth of pancreatic ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a β-catenin pathway inhibitor, represses pancreatic ... [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Inhibits Proliferation and Motility of Colon Cancer ... [pmc.ncbi.nlm.nih.gov]

- 7. Targeting the Wnt/β-Catenin Signaling Pathway in Liver ... [journals.plos.org]

Mechanism of Action: FH535 as a Tankyrase Inhibitor

The canonical Wnt signaling pathway is schematically represented below, illustrating the key site of FH535 action:

Figure 1: this compound inhibits Wnt signaling by stabilizing the Axin scaffold protein via tankyrase inhibition, promoting β-catenin degradation.

The core mechanism involves:

- Direct Inhibition of Tankyrase Enzymes: Experimental evidence shows that this compound treatment reduces PAR-modification of Axin2, indicating direct inhibition of tankyrase 1/2 enzymatic activity. This prevents the PARsylation (poly-ADP-ribosylation) of Axin, a key scaffold protein in the β-catenin destruction complex [1] [2].

- Stabilization of the Destruction Complex: With tankyrase inhibited, Axin is not targeted for degradation. This leads to the stabilization and accumulation of the β-catenin destruction complex, which efficiently phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation [1].

- Suppression of Oncogenic Transcription: The subsequent reduction in nuclear β-catenin levels prevents its partnership with TCF/LEF transcription factors, thereby downregulating the expression of key pro-onlific and pro-survival target genes like c-MYC and Cyclin D1 [3] [4] [5].

- Inhibition of PARP1 Auto-modification: Studies also indicate that this compound inhibits the auto-modification of PARP1, suggesting its inhibitory action may extend to other PARP family enzymes, which could contribute to its overall cellular effects [1] [2].

Quantitative Efficacy Data Across Cancer Models

This compound exhibits potent anti-cancer effects across various in vitro and in vivo models. The tables below summarize key quantitative findings.

Table 1: In Vitro Anti-proliferative and Pro-apoptotic Effects of this compound

| Cancer Cell Type | Cell Line | Experimental Readout | Effect of this compound | Citation |

|---|---|---|---|---|

| Osteosarcoma | 143b, U2OS, SaOS-2, HOS, K7M2 | Cytotoxicity | Cytotoxic in all OS lines; well tolerated by normal osteoblasts [1]. | [1] [2] |

| Colon Cancer | HT29, SW480 | Cell Viability (IC₅₀) | ~10-28 µM [3] [6]; Inhibited xenograft growth in vivo [3]. | [3] |

| Myeloid Leukemia | K562, HL60, THP1, Jurkat | mRNA of β-catenin targets (IC₅₀) | 358 nM; Potentiated imatinib-induced apoptosis [4]. | [4] |

| Hepatocellular Carcinoma | HepG2 | Cell Proliferation | Significant inhibition; Reduced β-catenin protein & iNOS [5]. | [5] |

Table 2: this compound Impact on Key Signaling Molecules and Markers

| Molecule/Marker | Experimental Assay | Observed Effect of this compound | Citation |

|---|---|---|---|

| Axin2 PAR-modification | Immunoprecipitation | Strong reduction [1]. | [1] |

| PARP1 auto-modification | Western Blot | Inhibition [1]. | [1] |

| β-Catenin & Cyclin D1 | Western Blot / qPCR | Downregulation at protein and mRNA levels [3] [5]. | [3] [5] |

| c-MYC | qPCR | Downregulation of mRNA [4]. | [4] |

| MMP-7, MMP-9, Snail | Western Blot | Downregulation; Mechanism for suppressed migration/invasion [3]. | [3] |

| Cancer Stem Cell Markers (CD44, CD24, CD133) | Flow Cytometry | Repressed expression [3]. | [3] |

Detailed Experimental Protocols

To investigate the mechanistic action of this compound, several key experimental protocols are employed. Here is a detailed overview of the most relevant ones based on the search results.

1. Cytotoxicity and Cell Viability Assay

- Objective: To determine the IC₅₀ of this compound and its effect on cell proliferation.

- Protocol Summary:

- Cell Seeding: Plate cells at a density of 3,000-4,000 cells per well in a 96-well plate and allow them to adhere overnight [1] [3] [5].

- Drug Treatment: Treat cells with a concentration gradient of this compound (e.g., 0-100 µM) dissolved in DMSO. A DMSO-only group serves as the vehicle control. Incubate for 24-72 hours [3] [5].

- Viability Measurement: Use a colorimetric assay like MTS [3] or CellTiter-Glo Luminescent Cell Viability Assay [5] according to the manufacturer's instructions.

- Data Analysis: Measure absorbance or luminescence. Calculate the percentage of viable cells relative to the control group and determine the IC₅₀ value [3].

2. Western Blot Analysis for Wnt Pathway Components

- Objective: To analyze changes in protein levels of key Wnt signaling molecules (e.g., β-catenin, Axin2) and PAR-modification.

- Protocol Summary:

- Protein Extraction: Culture and treat cells in dishes. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors [1] [3].

- Protein Separation and Transfer: Separate 20-30 µg of total protein via SDS-PAGE (e.g., on a 10% Tris-HCl gel) and transfer to a PVDF membrane [1].

- Antibody Incubation: Block the membrane and incubate with primary antibodies (e.g., against β-catenin, Axin2, PARP1, Cyclin D1) overnight at 4°C, followed by an HRP-conjugated secondary antibody [1] [3].

- Detection: Visualize protein bands using a chemiluminescence detection system. GAPDH or β-actin are used as loading controls [3] [5].

3. Immunoprecipitation for PAR-Modified Proteins

- Objective: To specifically detect PAR-modified forms of proteins like Axin2.

- Protocol Summary:

- Cell Lysis: Lyse cells in a specialized buffer containing a PAR-glycohydrolase inhibitor (e.g., 200 µM Tannic acid) to preserve PAR chains [1].

- Precipitation: Incubate the cell lysate with an antibody specific for PAR polymers (e.g., clone 10H) and Protein G beads [1].

- Analysis: Wash the beads, elute the bound proteins, and analyze by Western blotting using an antibody against the protein of interest (e.g., Axin2) [1].

Research Context and Inhibitor Landscape

This compound is one of several small molecules identified as tankyrase and Wnt pathway inhibitors. Its profile differs from more specific inhibitors.

- Dual-Activity Profile: this compound was initially characterized as an inhibitor of both Wnt/β-catenin signaling and the peroxisome proliferator-activated receptors (PPAR), which may contribute to its overall biological activity [3] [6].

- Comparison to Other Inhibitors: Other compounds like XAV939, G007-LK, and WIKI4 were also developed as potent tankyrase inhibitors [7] [8]. A key differentiator is that this compound has been shown to also inhibit PARP1 auto-modification, indicating a potentially broader specificity within the PARP enzyme family compared to more selective tankyrase inhibitors [1] [2].

Key Insights and Future Directions

For your work as a research professional, the following aspects may be particularly relevant:

- Mechanistic Depth: The evidence for direct tankyrase inhibition is robust, providing a clear rationale for its use in Wnt-driven cancer models.

- Broad Applicability: The data supports its testing in a wide array of cellular contexts.

- Consideration of Specificity: When designing experiments, be mindful of its dual PPAR inhibitory activity and potential effects on PARP1, which could be a confounding factor or an added advantage depending on the research question.

References

- 1. Suppresses Osteosarcoma Growth In Vitro and FH Wnt... 535 Inhibits [pmc.ncbi.nlm.nih.gov]

- 2. This compound suppresses osteosarcoma growth in vitro and ... [mayoclinic.elsevierpure.com]

- 3. This compound Inhibits Proliferation and Motility of Colon ... [jcancer.org]

- 4. Wnt signaling inhibitor selectively FH cell proliferation and... 535 inhibits [link.springer.com]

- 5. the proliferation of HepG2 cells via downregulation of... FH 535 inhibits [spandidos-publications.com]

- 6. This compound | Wnt/β-catenin/PPAR Inhibitor | MedChemExpress [medchemexpress.com]

- 7. Structural basis and SAR for G007-LK, a lead stage 1,2,4- ... [pubmed.ncbi.nlm.nih.gov]

- 8. Structural Basis and Selectivity of Tankyrase Inhibition by a ... [journals.plos.org]

how does FH535 inhibit beta-catenin transcriptional activity

Mechanism 1: Direct Disruption of Nuclear Transcription

The primary and most well-characterized mechanism of FH535 is its direct interference with the transcriptional complex in the nucleus.

- Target: The interaction between β-catenin and the TCF/LEF family of transcription factors [1].

- Effect: this compound does not typically reduce the total cellular levels of β-catenin protein [2]. Instead, it prevents the binding of β-catenin to TCF/LEF, thereby disabling the switch that turns on Wnt target genes. This directly inhibits the transcription of genes like Cyclin D1 and Survivin, which are critical for cell proliferation and survival [3] [4] [5].

Mechanism 2: Potential Upstream Action via Tankyrase Inhibition

Emerging evidence suggests a second, upstream mechanism that contributes to pathway suppression.

- Target: The Tankyrase enzymes (TNKS1/2), which are members of the PARP family [6].

- Effect: Tankyrases normally promote the degradation of Axin, a key scaffold protein in the β-catenin destruction complex. By inhibiting Tankyrase activity, this compound leads to:

The following diagram synthesizes these mechanisms into the canonical Wnt/β-catenin pathway, illustrating how this compound targets multiple points to inhibit signaling.

Experimental Evidence & Functional Consequences

The molecular actions of this compound translate into measurable anti-cancer effects in preclinical models, as shown in the table below.

| Cancer Type | In Vitro Effect (Cell Lines) | In Vivo Effect (Xenograft) | Key Downregulated Targets |

|---|---|---|---|

| Colon Cancer [3] [5] | Inhibited proliferation, migration, invasion; cell cycle arrest; reduced cancer stem cell markers (CD24, CD44, CD133). | Inhibited tumor growth [3]. | Cyclin D1, Survivin, MMP-7, MMP-9, Snail, Vimentin [3] [5]. |

| Pancreatic Cancer [7] | Impaired cancer stem cell stemness; inhibited angiogenesis. | Repressed tumor growth and angiogenesis [7]. | CD24, CD44; VEGF, IL-6, IL-8 [7]. |

| Hepatocellular Carcinoma [4] | Inhibited proliferation of HCC cells and Liver Cancer Stem Cells (LCSC); cell cycle arrest. | Information not specified in results. | Cyclin D1, Survivin [4]. |

| Osteosarcoma [6] | Cytotoxic to OS cells, including chemo-resistant lines; well-tolerated by normal osteoblasts. | Information not specified in results. | PAR-modification of Axin2 (marker of TNKS inhibition) [6]. |

Key Experimental Protocols for Validation

To experimentally validate this compound's activity, researchers commonly use the following established methodologies:

TOPflash/FOPflash Reporter Assay

- Purpose: The gold-standard functional test for β-catenin/TCF-mediated transcriptional activity [4] [1].

- Protocol: Cells are co-transfected with the TOPflash plasmid (containing wild-type TCF/LEF binding sites driving luciferase) and a control plasmid like Renilla luciferase. FOPflash (with mutated binding sites) serves as a negative control. After this compound treatment, firefly luciferase activity is measured and normalized to Renilla activity. A dose-dependent decrease in TOPflash, but not FOPflash, signal confirms specific inhibition [4] [1].

Western Blot Analysis of Target Proteins

- Purpose: To confirm downstream biochemical effects on protein expression.

- Protocol: Cells treated with this compound are lysed, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against direct Wnt/β-catenin target genes such as Cyclin D1 and Survivin. A reduction in these proteins confirms effective pathway inhibition [3] [4] [5].

Cell Viability and Proliferation Assays

- Purpose: To determine the functional cytotoxic or cytostatic effect of this compound.

- Protocol: Common methods include:

- ³H-thymidine Incorporation: Measures DNA synthesis as a proxy for proliferation [4] [1].

- Cell Counting Kit-8 (CCK-8): Uses a tetrazolium salt to measure metabolic activity of viable cells [3].

- Plate Colony Formation Assay: Assesses long-term clonogenic survival potential after drug treatment [3] [6].

This compound demonstrates a multi-target mechanism that effectively suppresses oncogenic Wnt/β-catenin signaling, showing promise as a research tool and potential therapeutic agent. Its ability to concurrently target nuclear transcription and potentially stabilize the destruction complex offers a robust approach to inhibiting this critical pathway in cancer.

References

- 1. This compound | Wnt/beta-catenin inhibitor | Mechanism [selleckchem.com]

- 2. β-catenin knockdown promotes NHERF1-mediated ... [nature.com]

- 3. This compound Inhibits Proliferation and Motility of Colon Cancer ... [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the Wnt/β-Catenin Signaling Pathway in Liver ... [journals.plos.org]

- 5. This compound Inhibits Proliferation and Motility of Colon ... [jcancer.org]

- 6. This compound Suppresses Osteosarcoma Growth In Vitro and Inhibits ... [pmc.ncbi.nlm.nih.gov]

- 7. This compound, a β-catenin pathway inhibitor, represses pancreatic ... [pmc.ncbi.nlm.nih.gov]

FH535 canonical Wnt signaling inhibition

Mechanism of Action

FH535 is characterized as a small-molecule inhibitor, but its action is complex. The following table summarizes its known and potential molecular targets based on current research.

| Target/Pathway | Reported Effect of this compound | Key Experimental Evidence |

|---|---|---|

| Wnt/β-catenin Signaling | Inhibits pathway activity and downregulates target genes (e.g., cyclin D1, c-MYC, survivin) [1] [2]. | Luciferase reporter assays (TOPflash), Western blot, qRT-PCR [1] [2]. |

| Tankyrase (TNKS1/2) & PARP1 | Reduces PAR-modification of Axin2 and inhibits PARP1 auto-modification, stabilizing the β-catenin destruction complex [3]. | Immunoprecipitation of PARylated proteins, Western blot for Axin2 and PARP1 [3]. |

| Peroxisome Proliferator-Activated Receptors (PPARγ/δ) | Acts as a dual antagonist, inhibiting recruitment of coactivators like GRIP1 and β-catenin [4]. | Recruitment assays, gene expression studies [4]. |

The diagram below illustrates the canonical Wnt pathway and the points where this compound is known to exert its inhibitory effects.

Biological Effects in Cancer Models

This compound has demonstrated potent anti-cancer effects across a wide range of malignancies, particularly those driven by aberrant Wnt/β-catenin signaling. Key findings are consolidated in the table below.

| Cancer Type | Cell Lines/Model | Observed Effects of this compound | Key Assays & Findings |

|---|---|---|---|

| Osteosarcoma | 143b, U2OS, SaOS-2, HOS, K7M2; Doxorubicin-resistant 143b [3] | Cytotoxicity to cancer cells; well-tolerated by normal osteoblasts [3]. | MTS cell viability assay, Colony forming assay [3]. |

| Pancreatic Cancer | PANC-1, BxPC-3; Mouse xenograft [1] | Inhibited growth, metastasis, and angiogenesis in vivo [1]. | MTT, Wound healing, Transwell invasion, Adhesion assay, Luciferase reporter [1]. |

| Breast Cancer (Triple Negative) | MDA-MB-231, HCC38 [5] | Inhibited growth, migration, and invasion in 3D culture; downregulated NEDD9 [5]. | 3D collagen gel culture, Transwell migration/invasion, Western blot [5]. |

| Colon Cancer | HT29, SW480; Mouse xenograft [2] | Inhibited proliferation, motility, tumor growth in vivo; reduced stem cell markers (CD24, CD44, CD133) [2]. | CCK-8, Colony formation, Flow cytometry (cell cycle, stemness), Wound healing, Transwell, RNA-seq [2]. |

Experimental Protocols

For researchers looking to replicate or adapt these studies, here are detailed methodologies for key experiments cited in the results.

1. Cell Viability / Cytotoxicity Assay (MTS/MTT/CCK-8)

- Purpose: To measure the inhibitory effect of this compound on cell proliferation.

- Protocol:

- Cell Seeding: Plate cells at a density of 3,000–40,000 cells per well in a 24-well or 96-well plate and culture for 16 hours [3] [2].

- Drug Treatment: Add this compound diluted in serum-free culture medium. Typical concentrations range from micromolar to tens of micromolar, and treatment times are usually 48-72 hours [3] [2] [4]. A DMSO vehicle control (e.g., 0.1% v/v) is essential.

- Viability Measurement: After treatment, add MTS, MTT, or CCK-8 reagent to the wells and incubate for 1-4 hours at 37°C [3] [1] [2].

- Absorbance Reading: Measure the absorbance of the formazan product at 490-550 nm using a microplate reader. Cell viability is calculated relative to the control group [1] [2].

2. Luciferase Reporter Assay (TOPflash)

- Purpose: To specifically assess the activity of the canonical Wnt/β-catenin signaling pathway.

- Protocol:

- Transfection: Co-transfect cells in a 6-well or 24-well plate with the pTOPFLASH reporter plasmid (containing TCF/LEF binding sites) and a control plasmid like pRL-SV40 (for normalization) using a transfection reagent such as Lipofectamine 2000 [1].

- Treatment: After 6 hours, replace the medium and treat the cells with this compound for 24 hours [1].

- Lysis and Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer. The results are expressed as the ratio of firefly to Renilla luciferase activity (relative luciferase activity) [1].

3. Western Blotting for Pathway Components

- Purpose: To detect changes in protein levels of Wnt pathway components and target genes.

- Protocol:

- Protein Extraction: Lyse cells after this compound treatment in RIPA or similar buffer supplemented with protease and phosphatase inhibitors [3] [1] [2].

- Electrophoresis and Transfer: Separate 20-30 µg of protein by SDS-PAGE (e.g., on a 10% gel) and transfer to a PVDF membrane [3].

- Antibody Incubation: Block the membrane and incubate with primary antibodies (e.g., against β-catenin, Axin2, cyclin D1, survivin, GAPDH/β-actin as loading control) overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody [3] [2].

- Detection: Visualize protein bands using enhanced chemiluminescence (ECL) and an imaging system [1].

4. Colony Formation Assay

- Purpose: To evaluate the long-term clonogenic survival of cancer cells after drug treatment.

- Protocol:

- Seeding and Treatment: Seed cells at a low density (200-1000 cells per well in a 6-well plate). After cells have attached (e.g., 4-12 hours), add this compound [3] [2].

- Culture and Stain: Incubate the cells for 7-15 days, until visible colonies form in the control group. Stain the colonies with crystal violet or methylrosanilinium chloride and count them manually. A colony is typically defined as a group of >50 cells [3] [2].

Research Implications & Considerations

The body of research suggests that this compound is a potent multi-target agent with significant promise for targeting Wnt-driven cancers.

- Research Utility: this compound is a valuable tool compound for probing Wnt signaling biology and studying chemotherapy-resistant cancers, such as doxorubicin-resistant osteosarcoma [3].

- Therapeutic Potential: Its ability to inhibit cancer stem cell markers (CD44, CD133) in colon cancer and its efficacy in triple-negative breast cancer models highlight its potential as a therapeutic candidate for aggressive, treatment-resistant cancers [5] [2].

- Mechanistic Complexity: Researchers should be aware that this compound's effects may not be exclusively due to Wnt inhibition. Its activity against PPARs and PARP1 means that results should be interpreted with caution, and control experiments using more specific Wnt pathway inhibitors are recommended to confirm findings [3] [4].

References

- 1. This compound inhibited metastasis and growth of pancreatic ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound Inhibits Proliferation and Motility of Colon ... [jcancer.org]

- 3. Suppresses Osteosarcoma Growth In Vitro and FH ... 535 Inhibits Wnt [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wnt/-catenin Pathway Inhibitor [apexbt.com]

- 5. Migration and Growth of Breast Cancer... | PLOS One FH 535 Inhibited [journals.plos.org]

Comprehensive Technical Guide: FH535-Mediated Inhibition of Axin2 PARylation in Cancer Therapeutics

Introduction to FH535 and Wnt Signaling Pathway Targeting

The Wnt/β-catenin signaling pathway represents a crucial regulatory axis in embryonic development, tissue homeostasis, and stem cell maintenance, with its aberrant activation being implicated in numerous cancers. This compound has emerged as a promising small-molecule inhibitor that targets this pathway through a novel mechanism involving regulation of Axin2 poly(ADP-ribosyl)ation (PARylation). This comprehensive technical guide examines the molecular mechanisms, experimental methodologies, and therapeutic implications of this compound-mediated inhibition of Axin2 PARylation, providing researchers and drug development professionals with detailed insights into its mechanism and application. This compound exhibits significant anticancer effects across diverse malignancies, including osteosarcoma, colon cancer, and other Wnt-driven cancers, primarily through its action on the tankyrase enzymes (TNKS1/2) and subsequent stabilization of the Axin2 scaffold protein within the β-catenin destruction complex [1]. Understanding the precise molecular interplay between this compound, tankyrase inhibition, and Axin2 stabilization provides valuable insights for developing targeted therapies against cancers characterized by Wnt pathway dysregulation.

Molecular Mechanisms of this compound Action

Targeting the PARylation-Dependent Ubiquitination Pathway

The PARylation-dependent ubiquitination (PARdU) pathway represents a critical regulatory mechanism in Wnt signaling, governed by the coordinated actions of tankyrase (TNKS1/2) and the E3 ubiquitin ligase RNF146. Tankyrase, a member of the poly(ADP-ribose) polymerase (PARP) family, mediates the poly(ADP-ribosyl)ation of Axin proteins, which serves as a recognition signal for RNF146-mediated ubiquitination and subsequent proteasomal degradation [2]. This process tightly regulates the cellular concentration of Axin scaffolds, thereby modulating the activity of the β-catenin destruction complex. This compound directly intervenes in this pathway by inhibiting the PARylation activity of tankyrase, resulting in reduced Axin2 PARylation and subsequent stabilization of the protein [1]. This stabilization enhances the formation and activity of the β-catenin destruction complex, leading to increased phosphorylation and proteasomal degradation of β-catenin, ultimately suppressing canonical Wnt signaling transduction.

Table 1: Key Components of the PARylation-Dependent Ubiquitination Pathway

| Component | Function | Effect of this compound |

|---|---|---|

| Tankyrase (TNKS1/2) | PARylates Axin proteins using NAD+ as substrate | Direct inhibition of enzymatic activity |

| Axin2 | Scaffold protein in β-catenin destruction complex | Reduced PARylation and increased stabilization |

| RNF146 | E3 ubiquitin ligase recognizing PARylated substrates | Reduced substrate availability |

| β-catenin | Key transcriptional co-activator in Wnt signaling | Enhanced degradation via stabilized destruction complex |

| PARP1 | DNA repair enzyme with auto-PARylation activity | Inhibition of auto-modification observed |

Structural and Functional Consequences for Axin2

Axin2 (also known as Conductin) functions as a critical scaffold protein in the β-catenin destruction complex, facilitating the phosphorylation of β-catenin by GSK3β and CK1α, which targets it for proteasomal degradation. The activity and stability of Axin2 are regulated through multiple post-translational modifications, with PARylation being a key determinant of its turnover rate. Structural studies have revealed that Axin2 contains a conserved tankyrase-binding motif (RXXPDG) that mediates its interaction with tankyrase [2]. This interaction facilitates the PARylation of Axin2, creating a recognition site for the WWE domain of RNF146, which subsequently ubiquitinates Axin2, targeting it for proteasomal degradation [2]. This compound-mediated inhibition of tankyrase results in significant accumulation of Axin2 protein levels, as evidenced by western blot analyses showing dose-dependent increases in Axin2 protein despite paradoxical reductions in Axin2 mRNA transcript levels [1]. This accumulation enhances the formation of the β-catenin destruction complex, thereby promoting β-catenin phosphorylation and degradation.

Downstream Effects on Wnt Target Genes and Cellular Processes

The stabilization of Axin2 and subsequent enhancement of β-catenin destruction complex activity through this compound treatment leads to profound suppression of Wnt/β-catenin signaling output. This is evidenced by significant reductions in the expression of well-characterized Wnt target genes, including c-MYC, cyclin D1, and survivin [1] [3]. These molecular changes translate to important phenotypic consequences in cancer cells, including:

- Cell cycle arrest: this compound treatment induces G0/G1 phase arrest in colon cancer cells, associated with reduced cyclin D1 expression [3].

- Reduced stemness: Marked decrease in cancer stem cell markers CD24, CD44, and CD133 in HT29 colon cancer cells [3].

- Impaired motility: Downregulation of matrix metalloproteinase-7 and -9, Snail, and vimentin, leading to suppressed migration and invasion [3].

- Enhanced chemosensitivity: this compound demonstrates potent cytotoxicity in doxorubicin-resistant osteosarcoma cells, suggesting potential for overcoming chemotherapy resistance [1].

Table 2: Quantitative Effects of this compound Treatment in Various Cancer Models

| Cancer Type | Cell Lines Tested | IC50 Values | Key Molecular Effects | Functional Outcomes |

|---|---|---|---|---|

| Osteosarcoma | 143b, U2OS, SaOS-2, HOS, K7M2 | Variable by cell line | ↓ Axin2 PARylation, ↓ β-catenin signaling | Cytotoxicity, inhibited colony formation |

| Colon Cancer | HT29, SW480 | ~20-30 μM | ↓ Cyclin D1, ↓ survivin, ↓ c-MYC | Cell cycle arrest, reduced migration/invasion |

| Doxorubicin-Resistant OS | 143b-DxR | Similar to parent line | Enhanced Axin2 stabilization | Overcoming chemoresistance |

Experimental Protocols for Evaluating this compound Effects

Cytotoxicity and Colony Formation Assays

Cytotoxicity Assessment The cytotoxic effects of this compound can be quantified using standardized viability assays. Researchers should plate cells at a density of 4×10⁴ cells per well in 24-well polystyrene dishes 16 hours prior to treatment [1]. This compound should be diluted in serum-free, antibiotic-free DMEM-F12 medium and applied to cells for the desired duration at 37°C. Following treatment, cell viability is measured using the Cell Titer 96 MTS reagent assay (or similar tetrazolium-based assays), with absorbance readings at 490-500 nm. Data should be normalized to vehicle-treated controls (typically DMSO at concentrations ≤0.1%) to calculate percentage viability and determine IC₅₀ values using appropriate curve-fitting algorithms [1] [3].

Colony Formation Assay For evaluating long-term proliferative capacity post-treatment, colony formation assays provide critical data. Cells should be cultured to 60-80% confluency, trypsinized, counted, and plated at optimized densities (e.g., 500-1000 cells/well in 6-well dishes depending on cell line) [1]. After allowing 4 hours for cell attachment, treatments are applied and maintained for 7-12 days until visible colonies form. Colonies are fixed with 4% paraformaldehyde and stained with 0.1% crystal violet solution, with groups of >50 cells defined as a colony [1] [3]. Colony counts should be normalized to plating density and expressed as percentage of vehicle-treated controls. This assay is particularly valuable for assessing the durable anti-proliferative effects of this compound following transient exposure.

Molecular Analysis of PARylation and Wnt Signaling Components

Protein Extraction and Western Blotting To evaluate effects on Axin2 stabilization and Wnt pathway components, protein extracts should be prepared from cells plated at 5×10⁵ cells per 100 mm dish and treated for appropriate durations (typically 24-48 hours) [1]. Following treatment, cells are washed with DPBS and scraped into protease/phosphatase inhibitor solutions. Lysates are centrifuged at 14,000 RPM to remove debris, and protein concentration determined using Bradford or similar assays. For western blotting, 20 μg of protein per sample is separated on 10% Tris-HCl SDS-PAGE gels and transferred to PVDF membranes [1]. Primary antibodies should include: anti-Axin2 (1:400), anti-PARP1 (1:1000), anti-β-catenin, anti-cyclin D1, anti-survivin, and appropriate loading controls (e.g., GAPDH at 1:5000) [1] [3].

PARylation-Specific Assessment For direct evaluation of Axin2 PARylation status, researchers should implement PAR immunoprecipitation protocols with modifications to preserve poly(ADP-ribose) chains [1]. Critical steps include incorporating 200 μM tannic acid in wash solutions and cell lysis buffer as a PAR-glycohydrolase inhibitor [1]. Immunoprecipitation is performed using monoclonal antibody clone 10H against poly(ADP-ribose), with subsequent western blotting for Axin2 to detect PAR-modified forms. Additionally, auto-PARylation of PARP1 should be assessed as an indicator of potential off-target effects on other PARP family members [1].

Transcriptional Activity Measurements Wnt/β-catenin transcriptional activity can be quantified using the TOPflash reporter assay [1]. Cells are plated in 12-well dishes at 8×10⁴ cells per well and transfected with Super 8x Topflash plasmid (0.04 μg/well) along with β-catenin expression vector (0.08 μg/well) using appropriate transfection reagents. After 24 hours, cells are treated with this compound for 48 hours, followed by lysis and luciferase activity measurement using commercial systems. Data should be normalized to total protein content or co-transfected control reporters.

Functional Assays for Cancer Hallmarks

Migration and Invasion Assessment

- Wound Healing Assay: Grow cells to confluence in 6-well plates, create a scratch with a sterile pipette tip, and treat with this compound. Measure wound width at 0 and 24 hours using image analysis software [3].

- Transwell Invasion Assay: Coat Transwell chambers with Matrigel (1:10 dilution) overnight. Seed 1×10⁵ cells in serum-free medium in the upper chamber, with 10% FBS as chemoattractant in the lower chamber. After 36 hours, fix, stain with crystal violet, and count invaded cells [3].

Cancer Stem Cell Marker Analysis Harvest cells after 24-hour this compound treatment and incubate with fluorescently conjugated antibodies against CD24, CD44, and CD133 for 30 minutes at 4°C [3]. Analyze using flow cytometry, with appropriate isotype controls. Data should be expressed as percentage positive cells and mean fluorescence intensity compared to vehicle controls.

In Vivo Xenograft Studies Establish xenografts by injecting 1×10⁷ colon cancer cells subcutaneously into immunocompromised mice [3]. When tumors reach 100-200 mm³, randomize animals to control and treatment groups. Administer this compound intraperitoneally at 15 mg/kg every 2 days for 14 days, measuring tumor volume regularly. Process harvested tumors for immunohistochemical analysis of proliferation markers (Ki-67) and Wnt pathway components.

Pathway Visualization and Experimental Workflows

Wnt Signaling Pathway and this compound Mechanism

This diagram illustrates the dual regulatory mechanisms of Axin2 stability within the Wnt signaling pathway. In the canonical Wnt OFF state, Axin2 forms a functional destruction complex that targets β-catenin for degradation. During Wnt activation, tankyrase-mediated PARylation marks Axin2 for RNF146-dependent ubiquitination and degradation, thereby attenuating destruction complex activity. This compound intervenes by inhibiting tankyrase, stabilizing Axin2, and promoting β-catenin degradation regardless of Wnt activation status [1] [2].

Experimental Workflow for this compound Mechanism Analysis

The experimental workflow for evaluating this compound effects encompasses comprehensive molecular and functional analyses spanning from in vitro cell-based assays to in vivo validation [1] [3]. This systematic approach enables researchers to correlate this compound-induced molecular changes (Axin2 stabilization, reduced β-catenin signaling) with functional outcomes (reduced proliferation, migration, stemness) across multiple model systems. The integration of PARylation-specific assessments with transcriptomic and functional data provides a holistic understanding of this compound's mechanism of action and therapeutic potential.

Therapeutic Implications and Future Directions

The investigation of this compound as a tankyrase inhibitor with effects on Axin2 PARylation has significant implications for targeting Wnt-driven cancers. The compound demonstrates particular promise in addressing chemotherapy resistance, as evidenced by its potency in doxorubicin-resistant osteosarcoma models [1]. Furthermore, its ability to suppress cancer stem cell markers and inhibit migratory and invasive phenotypes suggests potential applications in preventing metastasis and recurrence [3]. Future research directions should focus on:

- Structural optimization to improve potency and selectivity for tankyrase over other PARP family members

- Combination therapy strategies with conventional chemotherapeutics to overcome resistance

- Biomarker development to identify patient populations most likely to respond to this compound-based treatments

- Advanced formulation approaches to enhance bioavailability and tumor-specific delivery

References

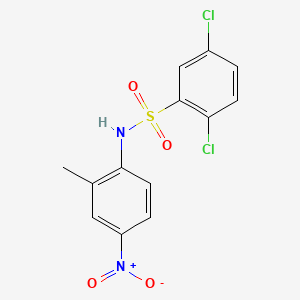

Core Biological Targets and Mechanism of Action

The table below summarizes the primary biological targets of FH535 and the consequent biological effects:

| Biological Target | Type of Interaction | Primary Biological Consequence |

|---|---|---|

| Wnt/β-catenin pathway [1] | Inhibitor | Antagonizes β-catenin/TCF-mediated transcription, leading to downregulation of target genes. |

| PPARγ [1] | Antagonist | Inhibits receptor activity by blocking coactivator recruitment. |

| PPARδ [1] | Antagonist | Inhibits receptor activity by blocking coactivator recruitment. |

This compound's most significant characterized action is the inhibition of the canonical Wnt/β-catenin pathway [1]. In the absence of a Wnt signal, a cytoplasmic "destruction complex" that includes proteins like Axin, APC, and GSK3β ensures the constant phosphorylation and degradation of β-catenin. When the Wnt pathway is activated, this complex is disrupted, allowing β-catenin to accumulate in the nucleus, bind to TCF/LEF transcription factors, and activate genes that drive cell proliferation and survival [2] [3]. This compound interferes with this process by inhibiting the β-catenin/TCF–mediated transcription of downstream target genes [1].

Documented Anticancer Effects and Mechanisms

Extensive in vitro and in vivo studies have demonstrated the multi-faceted anti-cancer effects of this compound, which are largely attributed to its suppression of the Wnt/β-catenin pathway.

The following diagram illustrates how this compound targets the Wnt/β-catenin signaling pathway and triggers a range of anti-cancer effects:

This compound mechanism of action and anticancer effects.

The molecular mechanisms behind these effects involve the downregulation of key Wnt target genes and other proteins:

- Proliferation & Survival: this compound downregulates cyclin D1 and survivin, genes critical for cell cycle progression and evasion of apoptosis [4] [5].

- Motility & Invasion: It suppresses the expression of MMP-7, MMP-9, Snail, and vimentin, which are involved in extracellular matrix degradation and epithelial-mesenchymal transition (EMT) [4] [5].

- Cancer Stemness: this compound reduces the expression of CSC markers like CD24, CD44, and CD133, impairing the self-renewal capacity of CSCs [4] [6] [7].

- Angiogenesis: In pancreatic cancer, this compound was shown to repress the secretion of pro-angiogenic cytokines like VEGF, IL-6, and IL-8, thereby remodeling the tumor microenvironment [6].

Key Experimental Evidence by Cancer Type

The efficacy of this compound has been demonstrated in multiple cancer models, as detailed in the table below. Note that the concentrations and specific effects are derived from individual studies and should be interpreted within their experimental contexts.

| Cancer Type | Model System | Key Findings | Reference |

|---|

| Colon Cancer | Cell lines (HT29, SW480); Mouse xenograft | • IC₅₀: ~20-30 µM (72h, in vitro). • Induced cell cycle arrest. • Inhibited migration/invasion. • Downregulated CD44, CD133, Cyclin D1, Survivin. • 15 mg/kg (in vivo) suppressed xenograft growth. | [4] [5] | | Pancreatic Cancer | Cell lines; Mouse xenograft | • Repressed CSC markers (CD24, CD44). • Inhibited angiogenesis (in vitro & in vivo). • Downregulated VEGF, IL-6, IL-8. | [6] | | Breast Cancer (Triple Negative) | Cell lines (MDA-MB-231, HCC38) | • Inhibited growth, migration, and invasion in vitro. • Suppressed NEDD9 expression (protein involved in metastasis). | [8] | | Non-Small Cell Lung Cancer (NSCLC) | Cell line (A549) | • In combination with Docetaxel, induced "mitotic catastrophism" and enhanced anti-proliferative effect. | [9] |

Overview of Experimental Protocols

The cited studies employed standard, robust methodologies to evaluate this compound's effects.

- In Vitro Cell Viability & Proliferation: Cell Counting Kit-8 (CCK-8) assay was used to determine the half-maximal inhibitory concentration (IC₅₀) after 48-72 hours of treatment [5]. Plate colony formation assay assessed long-term clonogenic survival [5].

- Cell Cycle & Stemness Analysis: Flow cytometry with propidium iodide staining was used for cell cycle analysis. The same technique, with fluorescently-labeled antibodies against CD24 and CD44, was used to quantify cancer stem cell populations [5].

- Migration & Invasion Assays: Wound-healing assay measured two-dimensional cell migration. Transwell assay with a Matrigel coating was used to evaluate invasive potential through a basement membrane matrix [4] [5].

- In Vivo Efficacy: Mouse xenograft models were established by subcutaneously injecting human cancer cells (e.g., HT29) into immunodeficient mice. Once tumors were palpable, this compound (e.g., 15 mg/kg) or vehicle control was administered via intraperitoneal injection every 2 days. Tumor volume and weight were monitored to assess efficacy [6] [5].

- Molecular Mechanism Analysis: Western blotting and Quantitative RT-PCR confirmed the downregulation of target proteins (β-catenin, Cyclin D1, Survivin) and mRNAs, respectively [4] [5]. RNA sequencing provided an unbiased view of the pathways altered by this compound treatment [4].

Research Implications and Potential

This compound serves as a valuable tool compound for validating the Wnt/β-catenin pathway as a therapeutic target. Its ability to target CSCs and the tumor microenvironment (e.g., angiogenesis) suggests potential for combination therapies. Recent research, such as the 2025 study combining this compound with docetaxel in NSCLC, highlights a promising strategy to overcome drug resistance and achieve synergistic effects [9]. However, it is important to note that this compound is currently used in research settings only and its drug-like properties and pharmacokinetics require further optimization for clinical translation [1].

References

- 1. This compound | Wnt/beta-catenin inhibitor | Mechanism [selleckchem.com]

- 2. Wnt signaling pathways in biology and disease [nature.com]

- 3. Wnt/β-catenin signaling pathway in carcinogenesis and ... [jhoonline.biomedcentral.com]

- 4. Inhibits Proliferation and Motility of Colon Cancer Cells by... FH 535 [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Inhibits Proliferation and Motility of Colon ... [jcancer.org]

- 6. This compound, a β-catenin pathway inhibitor, represses pancreatic ... [pmc.ncbi.nlm.nih.gov]

- 7. Emerging agents that target signaling pathways in cancer stem cells [jhoonline.biomedcentral.com]

- 8. Inhibited Migration and Growth of Breast Cancer... | PLOS One FH 535 [journals.plos.org]

- 9. Combined use of WNT signal pathway inhibitor this compound and ... [pubmed.ncbi.nlm.nih.gov]

FH535 literature review and discovery

FH535: Mechanisms of Action

This compound primarily functions as an inhibitor of the canonical Wnt/β-catenin signaling pathway, which is aberrantly activated in many cancers. Research indicates a multi-faceted mechanism:

- Transcriptional Inhibition: Initially identified as a suppressor of β-catenin-mediated transcription, this compound inhibits the recruitment of β-catenin to target gene promoters [1].

- Tankyrase Pathway Inhibition: Evidence shows this compound acts on the tankyrase enzymes (TNKS1/2). It reduces the PARylation of Axin2, a key component of the β-catenin destruction complex. This stabilization of Axin2 promotes the phosphorylation and degradation of β-catenin, thereby suppressing the pathway [2].

- Additional Pathway Effects: Treatment with this compound leads to the downregulation of downstream target genes, including CyclinA2, Cyclin D1, and Claudin1, which are involved in cell cycle progression and migration [3] [1]. It also impairs cancer stem cell (CSC) stemness and remodels the tumor microenvironment by repressing angiogenesis [4] [5].

The following diagram illustrates the Wnt/β-catenin pathway and the points where this compound exerts its inhibitory effects.

Anticancer Efficacy of this compound Across Cancer Types

This compound demonstrates potent anticancer activity in vitro and in vivo across various malignancies by inhibiting proliferation, migration, and inducing apoptosis. The table below summarizes key experimental findings.

| Cancer Type | Experimental Model | Key Findings & Effects | Proposed Molecular Mechanism |

|---|

| Colorectal Cancer | DLD-1, SW620 cell lines [3] | - Suppressed growth (concentration/time-dependent).

- Induced G2/M cell cycle arrest.

- Inhibited cell migration. | Downregulated β-catenin and CyclinA2. Upregulated Claudin1 [3]. | | Pancreatic Cancer | Cell lines, xenograft models [4] [5] | - Repressed xenograft growth in vivo.

- Inhibited angiogenesis.

- Impaired cancer stem cell stemness. | Downregulated CSC markers (CD24, CD44). Repressed proangiogenic cytokines (VEGF, IL-6, IL-8) [4] [5]. | | Breast Cancer (Triple Negative) | MDA-MB-231, HCC38 cell lines [6] | - Inhibited growth, migration, and invasion in 3D culture.

- Potent effect on TN lines vs. non-TN lines. | Inhibited NEDD9 expression; association with CSPG4 [6]. | | Osteosarcoma | 143b, U2OS, SaOS-2, HOS, K7M2 cell lines; Doxorubicin-resistant models [2] | - Cytotoxic to all tested OS lines, including chemo-resistant ones.

- Well-tolerated by normal human osteoblasts. | Inhibited TNKS1/2, reduced PARylation of Axin2, suppressed Wnt signaling [2]. | | Hepatocellular Carcinoma (HCC) | HLF, PLC/PRF/5 cell lines [1] | - Suppressed proliferation and induced apoptosis.

- Inhibited cell motility. | Downregulated Cyclin D1 and Matrix Metalloproteinase-9 (MMP-9) [1]. |

Experimental Protocols for Key Assays

For researchers looking to replicate these studies, here are the methodologies for core experiments as reported in the literature.

1. Cell Viability and Cytotoxicity Assay [2]

- Cell Seeding: Plate cells at a density of 4 × 10⁴ cells per well in a 24-well plate 16 hours prior to treatment.

- Drug Treatment: Dilute this compound in serum-free, antibiotic-free culture medium. Apply to cells and incubate for the desired duration (e.g., 24-72 hours).

- Viability Measurement: Use a standard MTS or MTT assay. After treatment, remove media, add MTS reagent, incubate, and measure absorbance at 490 nm. Calculate viability relative to DMSO-treated controls.

2. Cell Migration Assay (Transwell) [6]

- Cell Preparation: Harvest cells, wash, and resuspend in serum-free medium at 5×10⁵ cells/mL.

- Chamber Setup: Place 100 µL of cell suspension in the upper chamber of a Transwell insert (8.0 µm pore size). Add a chemoattractant (e.g., 3 µg/mL type I collagen in serum-free medium) to the lower chamber.

- Treatment & Incubation: Add this compound (e.g., 0.01-1 µM) to the upper chamber. Incubate for 6-24 hours at 37°C.

- Analysis: After incubation, remove non-migrated cells from the upper surface. Fix and stain cells that migrated to the lower surface. Count cells under a microscope or dissolve stain and measure absorbance.

3. Analysis of Apoptosis (H&E Staining) [1]

- Cell Culture & Treatment: Plate cells on chamber slides. At confluence, treat with this compound (e.g., 50 µM) for 48 hours.

- Staining: Wash cells with PBS, fix, and stain with Hematoxylin and Eosin (H&E) according to standard protocols.

- Detection: Observe under a microscope for morphological signs of apoptosis, such as pyknotic nuclei (condensed, darkly stained nuclei) and cell shrinkage.

4. Western Blot Analysis for Pathway Components [2]

- Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge to remove debris and collect supernatant.

- Electrophoresis & Transfer: Separate 20 µg of protein via SDS-PAGE (e.g., 10% gel) and transfer to a PVDF membrane.

- Antibody Incubation: Block membrane, then incubate with primary antibodies (e.g., anti-Axin2, anti-PARP1, anti-GAPDH) overnight at 4°C. Follow with appropriate HRP-conjugated secondary antibodies.

- Detection: Use chemiluminescence substrate and image on a system like ChemiDoc.

Conclusion and Research Implications

This compound is a promising broad-spectrum anticancer agent with a defined mechanism of action. Key research implications include:

- Mechanistic Insight: Its action on the tankyrase pathway provides a clear rationale for its efficacy and suggests potential combination therapies with other PARP inhibitors [2].

- Therapeutic Potential: The consistent activity against therapy-resistant models and cancer stem cells highlights its potential for treating aggressive and recurrent cancers [4] [2].

- Future Directions: While preclinical data is robust, further investigation is needed to fully assess its pharmacodynamic and safety profiles to support potential clinical translation.

References

- 1. suppresses the proliferation and motility of hepatocellular... FH 535 [spandidos-publications.com]

- 2. This compound Suppresses Osteosarcoma Growth In Vitro and ... [frontiersin.org]

- 3. inhibits proliferation and migration of colorectal cancer cells by... FH 535 [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a β-catenin pathway inhibitor, represses pancreatic ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a β-catenin pathway inhibitor, represses pancreatic ... [oncotarget.com]

- 6. Inhibited Migration and Growth of Breast Cancer... | PLOS One FH 535 [journals.plos.org]

Comprehensive Application Notes and Protocols for FH535 Cell Culture Treatment

Introduction to FH535 and Its Mechanism of Action

This compound is a small molecule inhibitor that primarily targets the Wnt/β-catenin signaling pathway, a crucial pathway frequently dysregulated in various cancers. Additionally, this compound functions as a dual antagonist of peroxisome proliferator-activated receptors gamma and delta (PPARγ and PPARδ). The compound exerts its effects by inhibiting β-catenin/Tcf-mediated transcription and disrupting the recruitment of coactivators to PPAR receptors, thereby interfering with key cellular processes involved in tumor progression and maintenance [1].

The molecular formula of this compound is C₁₃H₁₀Cl₂N₂O₄S, with a molecular weight of 361.20 g/mol (CAS Registry: 108409-83-2) [1]. Its mechanism involves suppressing the nuclear translocation of β-catenin and downregulating the expression of downstream target genes such as cyclin D1 and survivin, which are critical for cell cycle progression and apoptosis resistance [2] [3]. Furthermore, this compound has been demonstrated to reverse epithelial-mesenchymal transition (EMT) and reduce cancer stem cell markers including CD24, CD44, and CD133 across various cancer types, highlighting its multi-faceted anti-tumor properties [2] [4] [5].

Drug Preparation and Storage

Stock Solution Preparation

- Solvent: Prepare stock solutions in high-quality, moisture-absorbing DMSO [1].

- Concentration: A typical stock concentration is 72 mg/mL (199.33 mM) [1].

- Procedure: Weigh the appropriate amount of this compound and dissolve completely in DMSO using vortex mixing. Ensure the solution is clear before aliquoting.

- Aliquoting: Aliquot the stock solution to avoid repeated freeze-thaw cycles and maintain stability.

Storage Conditions

- Storage Temperature: -20°C or below for long-term storage [1].

- Stability: When properly stored, the stock solution remains stable for at least 12 months.

- Handling: Use sterile techniques and ensure containers are tightly sealed to prevent moisture absorption and contamination.

Working Solution Preparation

- Dilution: Dilute the stock solution in appropriate cell culture medium to achieve the desired working concentration.

- DMSO Concentration: Final DMSO concentration in cell culture should not exceed 0.1% to maintain cell viability and minimize solvent effects [2] [3].

- Sterility Filter: Filter working solutions through a 0.22 μm sterile filter before adding to cell cultures.

Cell Culture Treatment Parameters

General Treatment Guidelines

Table 1: this compound Treatment Parameters for Various Cancer Cell Types

| Cell Type | Typical Concentration Range | Incubation Time | Key Effects Observed | Citation |

|---|---|---|---|---|

| Colon cancer (HT29, SW480) | 10-100 μM | 24-72 hours | Inhibition of proliferation, cell cycle arrest, reduced migration/invasion | [2] [3] |

| Pancreatic cancer (PANC-1, BxPC-3) | 30-100 μM | 24-48 hours | Suppressed metastasis, growth inhibition, reduced CSC markers | [4] [6] |

| Esophageal cancer (KYSE-150R) | 20-100 μM | 24-48 hours | Reversed radioresistance, reversed EMT | [5] |

| Osteosarcoma (143b, U2OS, SaOS-2, HOS, K7M2) | 10-100 μM | 24-72 hours | Cytotoxicity, inhibition of Wnt signaling | [7] |

| Normal cells (HOBs) | Well-tolerated at effective cancer-cell inhibitory concentrations | 24-72 hours | Minimal cytotoxicity, selective anti-cancer effect | [7] |

Optimization Considerations

- Dose-Response: this compound typically exhibits dose-dependent effects across studied cell lines, with higher concentrations yielding more pronounced inhibitory effects [2] [7].

- Time Course: Effects on downstream target genes can be observed as early as 24 hours, while functional assays typically require 48-72 hours of treatment [2] [3].

- Cell Density: Optimal cell density varies by assay type, but generally ranges from 30-50% confluence at treatment initiation for most functional assays [2] [3].

- Control Treatments: Always include vehicle controls (DMSO at equivalent concentration) and appropriate positive controls for specific assays being conducted.

Functional Assays and Protocols

Cell Viability and Proliferation Assays

Purpose: To evaluate the anti-proliferative effects of this compound and determine IC₅₀ values.

Protocol:

- Cell Seeding: Seed cells in 96-well plates at 3×10³ cells/well and allow to adhere overnight [2] [3].

- Treatment: Treat with this compound at varying concentrations (e.g., 0, 10, 30, 50, 100 μM) for 24, 48, and 72 hours.

- Viability Assessment: Use Cell Counting Kit-8 (CCK-8) according to manufacturer instructions [2] [3].

- Measurement: Measure absorbance at 450 nm using a microplate reader.

- Data Analysis: Calculate cell viability relative to vehicle control and determine IC₅₀ values using appropriate software.

Additional Notes: For resistant cell lines, consider extended treatment durations or combination with other therapeutic agents.

Colony Formation Assay

Purpose: To assess long-term clonogenic survival after this compound treatment.

Protocol:

- Cell Seeding: Seed HT29 and SW480 cells at 500 and 1000 cells/well, respectively, in 6-well plates [2] [3].

- Treatment: Treat with this compound for 72 hours, then renew media without this compound [2] [3].

- Incubation: Culture for an additional 10-15 days until visible colonies form in control groups.

- Staining: Fix cells with 4% paraformaldehyde (PFA) and stain with 0.1% crystal violet [2] [3].

- Quantification: Count colonies containing >50 cells and calculate colony formation ability as: (visible colonies/seeded cells) × 100%.

Migration and Invasion Assays

Table 2: this compound Treatment Conditions for Motility Assays

| Assay Type | Cell Seeding Density | This compound Concentration | Incubation Time | Key Measurements |

|---|---|---|---|---|

| Wound Healing Assay | Grow to confluence in 6-well plates | 10-50 μM | 24 hours | Wound width measurement at 0h and 24h using ImageJ software |

| Transwell Invasion Assay | 1×10⁵ cells in 200 μl serum-free medium in upper chamber | 10-50 μM | 36 hours | Count invaded cells per field at 400× magnification after crystal violet staining |

| Adhesion Assay | 1×10⁴ cells/mL in 24-well plates | 30-100 μM | 5 hours | Calculate adhesion rate: (attached cells/[attached+unattached])×100% |

Additional Notes for Invasion Assay: Pre-coat Transwell chambers with Matrigel (1:10 dilution) overnight before cell seeding to create a basement membrane matrix barrier [2] [3].

Cancer Stem Cell (CSC) Marker Analysis

Purpose: To evaluate the effect of this compound on cancer stemness properties.

Protocol:

- Treatment: Treat cells with this compound (e.g., 30-50 μM) for 24 hours [2].

- Harvesting: Harvest cells using gentle enzymatic dissociation.

- Staining: Incubate with fluorescent-conjugated antibodies against CD24 (PE-conjugated) and CD44 (FITC-conjugated) or appropriate isotype controls for 30 minutes at 4°C [2].

- Analysis: Analyze using flow cytometry with appropriate gating strategies.

- Alternative Method: For additional markers (CD133), use RT-qPCR to assess transcriptional changes.

Mechanistic Assays for Wnt/β-catenin Pathway Inhibition

Western Blot Analysis of Pathway Components

Purpose: To evaluate protein-level changes in Wnt/β-catenin pathway components and downstream targets after this compound treatment.

Protocol:

- Protein Extraction: Harvest cells after this compound treatment (typically 24-48 hours) using RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

- Protein Quantification: Determine protein concentration using Bradford or BCA assay.

- Electrophoresis: Load 30 μg of protein per lane and separate by 8-10% SDS-PAGE [2] [5].

- Transfer: Transfer to PVDF or nitrocellulose membranes.

- Blocking: Block with 5% non-fat dry milk in TBST for 2 hours at room temperature.

- Antibody Incubation: Incubate with primary antibodies overnight at 4°C against:

- β-catenin (total and nuclear)

- Phospho-β-catenin (pS33/S37)

- Cyclin D1

- Survivin

- EMT markers (E-cadherin, Snail, Vimentin)

- Loading controls (β-actin, GAPDH)

- Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature and develop using enhanced chemiluminescence (ECL).

RNA Extraction and Quantitative PCR

Purpose: To assess transcriptional changes in Wnt/β-catenin target genes.

Protocol:

- RNA Extraction: Isolate total RNA using Trizol reagent or RNeasy Mini Kit according to manufacturer instructions [2] [5].

- Quantification: Measure RNA concentration and quality using spectrophotometry.

- Reverse Transcription: Convert 1 μg of RNA to cDNA using reverse transcription system [2].

- qPCR Setup: Perform reactions in triplicate using SYBR Green master mix on a real-time PCR system.

- Data Analysis: Calculate relative gene expression using the 2^(-ΔΔCt) method with normalization to housekeeping genes (GAPDH, β-actin).

Key Target Genes: cyclin D1, survivin, c-myc, matrix metalloproteinase (MMP)-7, MMP-9, Axin2 [2] [7].

Luciferase Reporter Assay

Purpose: To directly measure β-catenin/TCF transcriptional activity.

Protocol:

- Cell Seeding: Seed cells in 24-well plates and allow to adhere overnight.

- Transfection: Co-transfect with pTOPFLASH reporter plasmid (TCF-responsive) and pRL-SV40 control plasmid (Renilla luciferase) using appropriate transfection reagent [6].

- Treatment: After 6 hours, replace medium with this compound-containing medium.

- Incubation: Incubate for 24 hours.

- Lysis and Measurement: Lyse cells and measure firefly and Renilla luciferase activities using dual-luciferase reporter assay system.

- Normalization: Calculate relative luciferase activity as firefly/Renilla luciferase ratio.

Experimental Workflow and Pathway Schematic

The following diagram illustrates the experimental workflow for this compound treatment and analysis:

Figure 1: Experimental workflow for this compound treatment and analysis in cell culture models

The following schematic illustrates the molecular mechanism of this compound in inhibiting Wnt/β-catenin signaling:

Figure 2: Molecular mechanism of this compound inhibition of Wnt/β-catenin signaling pathway and downstream effects

Troubleshooting and Technical Considerations

Common Issues and Solutions

- Low Efficacy: Ensure proper storage of this compound stock solutions and avoid repeated freeze-thaw cycles. Verify solution is clear before use.

- High Cytotoxicity: Confirm that DMSO concentration does not exceed 0.1% in final culture medium. Perform dose optimization experiments for new cell lines.

- Variable Results Between Experiments: Use consistent cell passage numbers (preferably low passage) and maintain uniform cell density across experiments.

- Poor Western Blot Results: For nuclear β-catenin detection, use nuclear extraction kits rather than whole cell lysates. Confirm antibody specificity with appropriate controls.

Optimization Recommendations

- Cell Line-Specific Optimization: Different cell lines may require optimization of treatment duration and concentration based on their doubling time and basal Wnt/β-catenin activity.

- Combination Treatments: For radioresistant or chemoresistant cells, consider combination with conventional therapies. This compound has shown efficacy in reversing radioresistance in esophageal cancer models [5].

- Stemness Conditions: When evaluating cancer stem cell markers, consider conducting experiments under stem cell-enriching conditions (e.g., sphere formation assays).

Conclusion

This compound represents a promising small molecule inhibitor targeting the Wnt/β-catenin pathway with demonstrated efficacy across various cancer cell types. These application notes provide comprehensive protocols for implementing this compound treatment in cell culture models, from basic viability assays to sophisticated mechanistic studies. The consistent findings across multiple research groups indicate that this compound effectively suppresses cancer cell proliferation, motility, and stemness properties while modulating key signaling pathways involved in tumor progression. Researchers are encouraged to adapt these protocols to their specific experimental needs while maintaining the core principles outlined herein.

References

- 1. This compound | Wnt/beta-catenin inhibitor | Mechanism [selleckchem.com]

- 2. This compound Inhibits Proliferation and Motility of Colon Cancer ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound Inhibits Proliferation and Motility of Colon ... [jcancer.org]

- 4. This compound, a β-catenin pathway inhibitor, represses pancreatic ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound increases the radiosensitivity and reverses epithelial-to ... [pmc.ncbi.nlm.nih.gov]

- 6. inhibited metastasis and growth of pancreatic cancer FH | OTT 535 cells [dovepress.com]

- 7. Suppresses Osteosarcoma Growth In Vitro and Inhibits Wnt... FH 535 [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for FH535 in Cytotoxicity and Cancer Research

Then, I will now begin writing the main body of the application note.

Introduction to FH535: Properties and Mechanism of Action

This compound is a small molecule inhibitor with dual activity against both the Wnt/β-catenin signaling pathway and peroxisome proliferator-activated receptors (PPARγ and PPARδ). This dual mechanism makes it a valuable research tool for investigating oncogenic signaling pathways in various cancer models [1] [2]. The compound has demonstrated potent anti-tumor activities across multiple cancer types, including colon, pancreatic, breast, and liver cancers, with particular efficacy in malignancies driven by aberrant Wnt/β-catenin signaling [3] [4] [5].

The molecular structure of this compound (C₁₃H₁₀Cl₂N₂O₄S; CAS No. 108409-83-2) features a molecular weight of 361.20 g/mol [1] [2]. Its mechanism involves inhibition of β-catenin/TCF/LEF-mediated transcription and disruption of coactivator recruitment (GRIP1 and β-catenin) to PPARδ and PPARγ [2]. Additionally, research indicates that this compound suppresses the tankyrase enzymes (TNKS1/2), which are involved in Axin2 post-translational modification, thereby enhancing β-catenin degradation and further inhibiting Wnt signaling pathway activation [6].

Cytotoxicity Concentrations Across Cancer Cell Lines

The cytotoxic effects of this compound have been extensively characterized across diverse cancer cell types. The concentration required for efficacy varies depending on the cell line, exposure time, and specific assay conditions. Below is a comprehensive summary of the effective concentrations reported in the literature.

Table 1: Cytotoxicity Concentrations of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Effective Concentration | Assay Type | Exposure Time | Reference |

|---|---|---|---|---|---|

| SW480 | Colon Cancer | 10 μM (IC₅₀) | Growth Inhibition | 72 hours | [1] |

| HT29 | Colon Cancer | Significant inhibition at 20-30 μM | Cell Viability (CCK-8) | 48-72 hours | [3] |

| HepG2 | Hepatocellular Carcinoma | 20 μg/ml (~55 μM) for significant inhibition | MTS Assay | 72 hours | [4] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 1 μM for migration inhibition | Transwell Migration | 24 hours | [7] |

| HCC38 | Triple-Negative Breast Cancer | Potent growth inhibition at 1-10 μM | 3D Collagen Gel | 7-12 days | [7] |

| 143b, U2OS, SaOS-2, HOS, K7M2 | Osteosarcoma | Cytotoxic across all lines, well tolerated by normal osteoblasts | MTS Assay | 24-48 hours | [6] |

| Pancreatic Cancer Cells | Pancreatic Cancer | 20-40 μM for migration & invasion inhibition | Transwell Invasion | 36 hours | [5] |

| ARPE-19 | Retinal Pigment Epithelium | 2.5 μM for signaling inhibition | Western Blot | 1 hour | [1] |

The variation in effective concentrations highlights the differential sensitivity of cancer cell types to this compound treatment. Triple-negative breast cancer and osteosarcoma cells appear particularly sensitive, while colon and pancreatic cancer cells require moderately higher concentrations for significant cytotoxicity. The therapeutic window of this compound is evidenced by its selective cytotoxicity toward carcinoma cells while being well tolerated by normal cells, including fibroblasts and human osteoblast cells [6] [7].

Protocol 1: Cell Viability and Proliferation Assays

Materials and Reagents

- This compound (commercially available from suppliers such as Selleckchem or MedChemExpress)

- Target cancer cell lines (e.g., SW480, HT29, HepG2, MDA-MB-231)

- Cell culture media (RPMI 1640 or DMEM) supplemented with 10% FBS and 1% penicillin/streptomycin

- 96-well tissue culture plates

- Cell Counting Kit-8 (CCK-8) or MTS reagent (Promega)

- Dimethyl sulfoxide (DMSO)

- Microplate reader capable of measuring absorbance at 450 nm (for CCK-8) or 490 nm (for MTS)

Step-by-Step Procedure

Cell Seeding: Harvest exponentially growing cells and seed them in 96-well plates at a density of 3×10³ cells/well in 100 μL complete medium. Include control wells containing medium only for background subtraction [3] [4].

Incubation: Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

This compound Treatment:

- Prepare a stock solution of this compound in DMSO (typically 10-100 mM) and store at -20°C.

- Prepare serial dilutions of this compound in complete medium to achieve final concentrations ranging from 1-100 μM. Ensure the final DMSO concentration does not exceed 0.1% in all treatment conditions [3] [7].

- Replace the medium in each well with 100 μL of the corresponding this compound dilution. Include vehicle control wells (0.1% DMSO) and blank wells (medium only).

Incubation with Treatment: Inculture plates for the desired time period (typically 24, 48, or 72 hours) under standard cell culture conditions [3].

Viability Measurement:

Data Analysis:

- Subtract the average absorbance of blank wells from all measurements.

- Calculate cell viability as a percentage of the vehicle control: (Absorbance of treated wells / Absorbance of control wells) × 100%.

- Generate dose-response curves and calculate IC₅₀ values using appropriate statistical software.

Technical Notes

- Ensure uniform cell seeding for reproducible results.

- Include sufficient replicates (at least 3-5 wells per condition) for statistical power.

- Perform preliminary experiments to determine optimal cell seeding density and treatment duration for specific cell lines.

- This compound stock solutions should be prepared fresh every 3-6 months to ensure stability, with verification of efficacy if stored for extended periods.

Protocol 2: Colony Formation Assay

Purpose and Rationale

The colony formation assay evaluates the long-term proliferative capacity of cancer cells after this compound treatment, measuring their ability to undergo uninterrupted division to form visible colonies. This assay is particularly valuable for assessing the anti-clonogenic effects of this compound, which may not be fully captured in short-term viability assays [3] [6].

Experimental Procedure

Cell Seeding: Seed cells at low density in 6-well plates (500-1000 cells/well depending on cell line) to allow isolated colony formation [3].

This compound Treatment: After cell attachment, treat with appropriate concentrations of this compound (based on IC₅₀ values from viability assays) for 72 hours. Include vehicle control (0.1% DMSO) [3].

Drug Removal and Recovery: After treatment, remove this compound-containing medium, wash cells with PBS, and replenish with fresh drug-free medium.